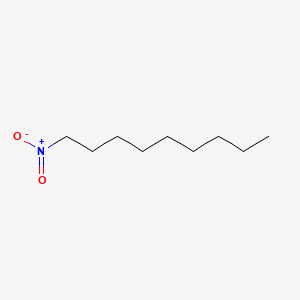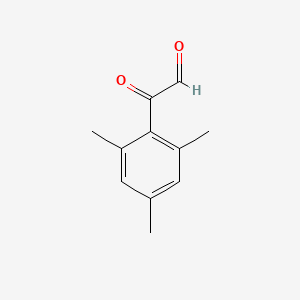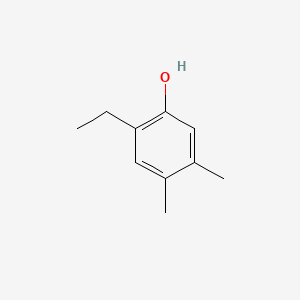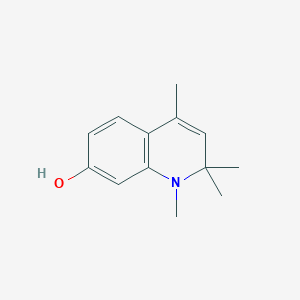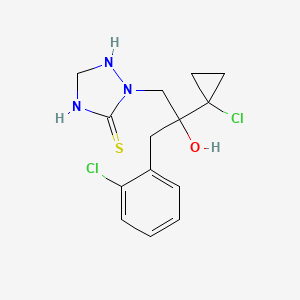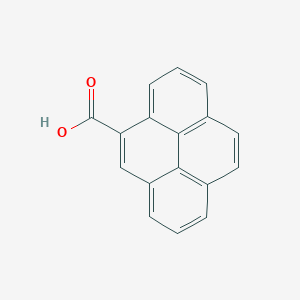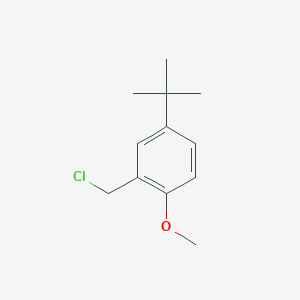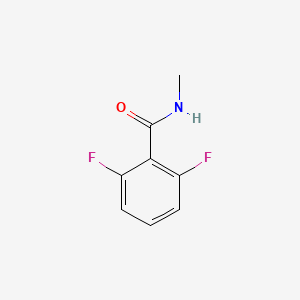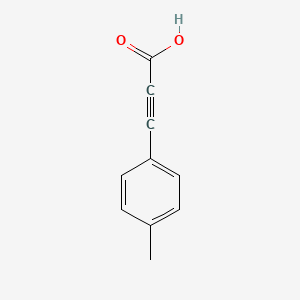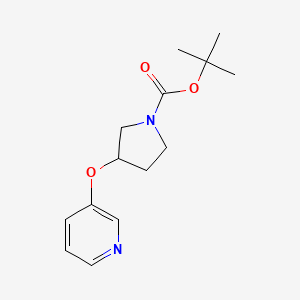
tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate
描述
Tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate, also known as T3P, is a widely used coupling reagent in organic synthesis. It is a colorless to yellowish liquid that is soluble in most organic solvents. T3P is known for its high efficiency, low toxicity, and ease of use.
作用机制
Tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate acts as a coupling reagent by activating the carboxylic acid group of the substrate, allowing it to react with the amine group of the nucleophile. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate forms an intermediate complex with the carboxylic acid, which is then attacked by the amine to form the desired product. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is known for its high efficiency due to its ability to activate carboxylic acids without the need for additional reagents or catalysts.
Biochemical and Physiological Effects:
tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is not known to have any significant biochemical or physiological effects. However, it is important to handle tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate with care as it is a flammable and potentially hazardous substance.
实验室实验的优点和局限性
Tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate has several advantages over other coupling reagents. It is easy to use, highly efficient, and produces high yields of the desired product. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is also less toxic and less expensive than other coupling reagents such as DIC or DCC. However, tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate has some limitations, such as the need for anhydrous conditions and the formation of dicyclohexylurea or N,N'-diisopropylurea as a byproduct, which can be difficult to remove.
未来方向
There are several future directions for the use of tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate in scientific research. One area of interest is the development of new tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate derivatives with improved reactivity and selectivity. Another area of interest is the application of tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate in the synthesis of complex natural products and pharmaceuticals. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate may also have potential applications in the field of materials science, such as the synthesis of new polymers and nanomaterials. Overall, tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is a versatile coupling reagent with many potential applications in scientific research.
科学研究应用
Tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is widely used in organic synthesis for the coupling of carboxylic acids and amines. It is also used for the synthesis of peptides, amides, and esters. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate has been used in the synthesis of natural products, pharmaceuticals, and biologically active compounds. tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate has also been used in the synthesis of polymers and materials science.
属性
IUPAC Name |
tert-butyl 3-pyridin-3-yloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-6-12(10-16)18-11-5-4-7-15-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFUHDXSZJTWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445140 | |
| Record name | tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224818-73-9 | |
| Record name | tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


